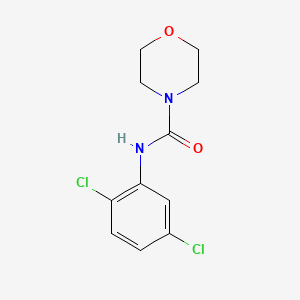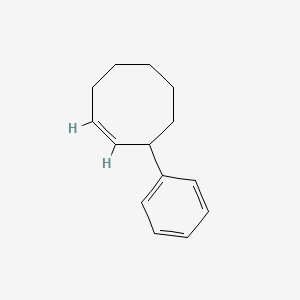
cis-4'-Ethylhexahydrophthalanilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4’-Ethylhexahydrophthalanilic acid: is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.351 g/mol . It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of cis-4’-Ethylhexahydrophthalanilic acid involves several steps. One common method includes the regioselective addition of silyl phosphites or phosphonites to cyclic enaminones . The hydride reduction of the resulting 2-phospho-4-oxopiperidine with NaBH4 proceeds with high diastereofacial preference . The final step involves the cleavage of the N-Cbz group under hydrogenolysis followed by the hydrolysis of the phosphonate or phosphinate functionalities .
Chemical Reactions Analysis
cis-4’-Ethylhexahydrophthalanilic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
cis-4’-Ethylhexahydrophthalanilic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cis-4’-Ethylhexahydrophthalanilic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
cis-4’-Ethylhexahydrophthalanilic acid can be compared with other similar compounds, such as:
- cis-2’,4’-Dimethylhexahydrophthalanilic acid
- cis-2’,6’-Dimethylhexahydrophthalanilic acid
- cis-3’,4’-Dimethylhexahydrophthalanilic acid
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and applications.
Properties
CAS No. |
17716-17-5 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(1S,2R)-2-[(4-ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO3/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16(19)20/h7-10,13-14H,2-6H2,1H3,(H,17,18)(H,19,20)/t13-,14+/m1/s1 |
InChI Key |
FJKAEAIWQJOGON-KGLIPLIRSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)[C@@H]2CCCC[C@@H]2C(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)

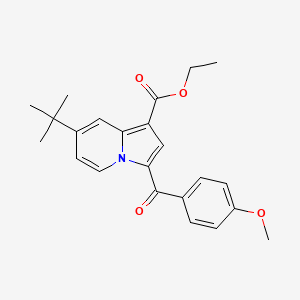


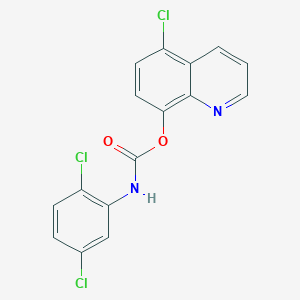
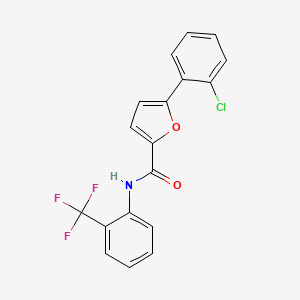
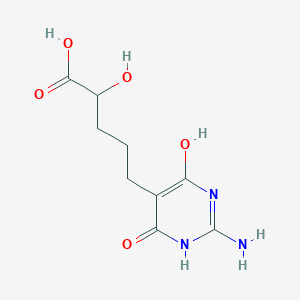
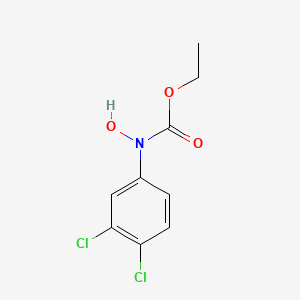
![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)


